Head-to-Head NF-κB Inhibitory Potency: NI241 vs. Optimized m-Methoxy Analogue (Compound 28)
In a direct head-to-head comparison of NF-κB DNA binding inhibition, NI241 (4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) exhibited an IC50 of 97 μM, whereas the m-methoxy-substituted derivative (Compound 28) demonstrated superior potency with an IC50 of 60 μM [1]. This represents a 38% improvement in inhibitory activity over the lead compound [1].
| Evidence Dimension | IC50 for inhibition of NF-κB DNA binding |
|---|---|
| Target Compound Data | 97 μM |
| Comparator Or Baseline | Compound 28 (m-methoxy derivative): 60 μM |
| Quantified Difference | Compound 28 is 1.6-fold more potent than NI241 |
| Conditions | Electrophoretic Mobility Shift Assay (EMSA) using His-tagged p50 recombinants and Alexa680-labeled NF-κB probe at 100 µM concentration |
Why This Matters
This quantification establishes NI241 as the baseline scaffold and demonstrates that further optimization via specific substitution (e.g., m-methoxy) can yield significantly more potent derivatives, guiding medicinal chemistry decisions.
- [1] Fujii S, Kobayashi T, Nakatsu A, et al. Synthesis and Structure–Activity Relationship Study of Triazine-Based Inhibitors of the DNA Binding of NF-κB. Chem Pharm Bull. 2014;62(7):700-708. View Source
